molecular formula C16H19ClN4O2S B215330 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide CAS No. 76835-23-9

4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide

Katalognummer B215330
CAS-Nummer: 76835-23-9
Molekulargewicht: 366.9 g/mol
InChI-Schlüssel: VUQVRKXWDPCAAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide, commonly known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.

Wirkmechanismus

TAK-715 exerts its pharmacological effects by inhibiting the activity of p38 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide, a serine/threonine kinase that plays a crucial role in inflammation, cell proliferation, and apoptosis. P38 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide is activated in response to various stress stimuli, including inflammatory cytokines, UV radiation, and oxidative stress. Once activated, it phosphorylates downstream targets, including transcription factors and cytokines, leading to the initiation of inflammatory responses.
By inhibiting the activity of p38 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide, TAK-715 prevents the activation of downstream targets and, consequently, the initiation of inflammatory responses. This mechanism of action makes TAK-715 a promising therapeutic agent for various diseases characterized by inflammation.
Biochemical and Physiological Effects
TAK-715 has been shown to have several biochemical and physiological effects. It inhibits the production of inflammatory cytokines, including TNF-α, IL-1β, and IL-6, and reduces the infiltration of immune cells into inflamed tissues. TAK-715 also inhibits the production of matrix metalloproteinases, which are enzymes involved in tissue destruction in inflammatory diseases.
In addition to its anti-inflammatory effects, TAK-715 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-715 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its pharmacological effects, making it a well-characterized compound. TAK-715 can be used in various in vitro and in vivo models to study the role of p38 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide in various diseases.
However, TAK-715 also has some limitations for lab experiments. It has been shown to have off-target effects, which may complicate the interpretation of experimental results. It also has a short half-life, which may limit its efficacy in vivo.

Zukünftige Richtungen

TAK-715 has shown promising results in various preclinical studies, and its potential therapeutic applications continue to be explored. Here are some future directions that could be pursued:
1. Combination therapy: TAK-715 could be used in combination with other anti-inflammatory or anticancer agents to enhance its therapeutic efficacy.
2. Targeting specific p38 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide isoforms: TAK-715 inhibits all p38 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide isoforms, which may limit its specificity. Future studies could focus on developing compounds that selectively target specific isoforms.
3. Clinical trials: TAK-715 has not yet been tested in clinical trials. Future studies could focus on evaluating its safety and efficacy in humans.
4. Delivery systems: TAK-715 has a short half-life, which may limit its efficacy in vivo. Future studies could focus on developing delivery systems that improve its pharmacokinetic properties.
Conclusion
In conclusion, TAK-715 is a small molecule inhibitor of p38 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide that has shown promising results in various preclinical studies. It has potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases. TAK-715 exerts its pharmacological effects by inhibiting the activity of p38 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide, leading to the inhibition of downstream targets and the initiation of inflammatory responses. TAK-715 has several advantages for lab experiments, including its easy synthesis and purification and well-characterized pharmacological effects. However, it also has some limitations, including off-target effects and a short half-life. Future studies could focus on exploring its potential therapeutic applications further.

Synthesemethoden

The synthesis of TAK-715 involves a multistep process that starts with the reaction of 3-chloroaniline with 3-pyridinesulfonyl chloride to form 3-chloro-N-(3-pyridinesulfonyl)aniline. This intermediate is then reacted with N-methylpiperazine to form 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide. The final product is obtained through purification and isolation processes.

Wissenschaftliche Forschungsanwendungen

TAK-715 has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory properties by inhibiting the activity of p38 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide, a key mediator of inflammation. TAK-715 has been tested in animal models of rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis, where it has demonstrated significant anti-inflammatory effects.
In addition to its anti-inflammatory properties, TAK-715 has also been studied for its potential in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer, including prostate, breast, and lung cancer.
TAK-715 has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and prevent neuroinflammation, which are key pathological features of these diseases.

Eigenschaften

CAS-Nummer

76835-23-9

Produktname

4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide

Molekularformel

C16H19ClN4O2S

Molekulargewicht

366.9 g/mol

IUPAC-Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C16H19ClN4O2S/c1-18-24(22,23)16-12-19-6-5-15(16)21-9-7-20(8-10-21)14-4-2-3-13(17)11-14/h2-6,11-12,18H,7-10H2,1H3

InChI-Schlüssel

VUQVRKXWDPCAAN-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl

Kanonische SMILES

CNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.